N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic small molecule featuring a benzoxazepine core fused with a sulfonamide moiety.
Key structural features include:
- Benzoxazepine core: A bicyclic system with oxygen and nitrogen atoms, which may confer conformational rigidity and hydrogen-bonding capabilities.
- Ethyl and dimethyl substituents: These groups enhance lipophilicity and influence metabolic stability.
- Sulfonamide moiety: A common pharmacophore in drugs targeting carbonic anhydrases, proteases, or kinases.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-7-24-18-9-8-17(12-19(18)28-13-22(5,6)21(24)25)23-29(26,27)20-15(3)10-14(2)11-16(20)4/h8-12,23H,7,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRINBNIUPJYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound belonging to the oxazepine class. Its unique structure includes a sulfonamide group, which is known for diverse biological activities and therapeutic potential. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , indicating a significant degree of complexity. The presence of both an oxazepine ring and a sulfonamide moiety enhances its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| Molecular Weight | 436.62 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Notably:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrases. This inhibition can affect physiological processes like pH regulation and fluid balance.
- Receptor Modulation : The compound may interact with various receptors involved in inflammatory pathways or microbial infections.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.
Anticancer Activity
Research has indicated that derivatives of sulfonamides can have anticancer properties. A study demonstrated that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) showed significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests a mechanism where the compound modulates immune responses.
Case Studies
- Study on Carbonic Anhydrase Inhibition : A recent investigation highlighted the efficacy of similar sulfonamide compounds in inhibiting carbonic anhydrase isoforms associated with glaucoma treatment . The findings support the potential therapeutic applications of N-(5-ethyl...) in ocular diseases.
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of related oxazepine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity .
Comparison with Similar Compounds
Limitations and Recommendations
For authoritative comparisons, the following steps are recommended:
Structural characterization : Use crystallography tools like SHELX to resolve the compound’s 3D conformation and compare it with analogues.
Experimental assays : Measure binding affinities, solubility, and metabolic parameters.
Literature review : Consult specialized databases (e.g., PubChem, ChEMBL) for peer-reviewed data on benzoxazepine sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
